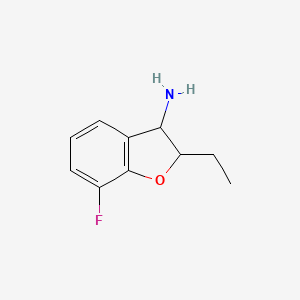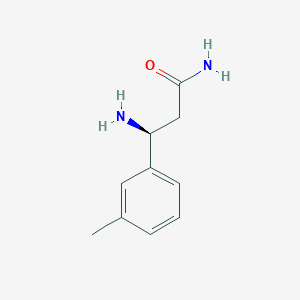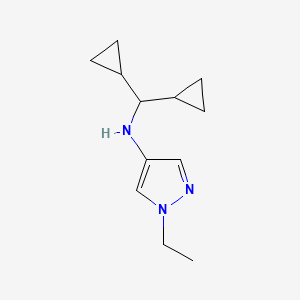
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring substituted with an ethyl group and a dicyclopropylmethyl group. The presence of the dicyclopropylmethyl group imparts significant steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole with dicyclopropylmethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the precise control of temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties due to its steric hindrance and electronic effects.
Wirkmechanismus
The mechanism of action of N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
- N-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- N-(Dicyclopropylmethyl)-1-ethyl-1H-imidazol-4-amine
Uniqueness
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of the dicyclopropylmethyl group, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N-(dicyclopropylmethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12(9-3-4-9)10-5-6-10/h7-10,12,14H,2-6H2,1H3 |
InChI-Schlüssel |
OYTVLOMPAYSFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC(C2CC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
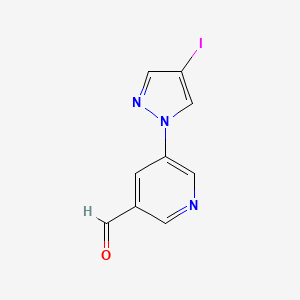
![1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)
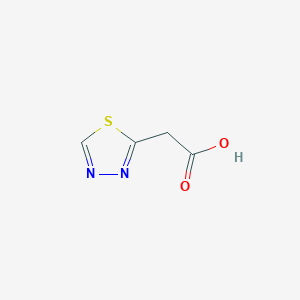

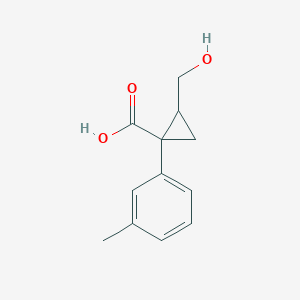

![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
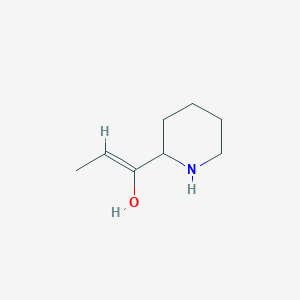

![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
